

Application Notes and Protocols for Temsavir In Vitro Antiviral Assays

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Compound of Interest

Compound Name: Temsavir

Cat. No.: B1684575

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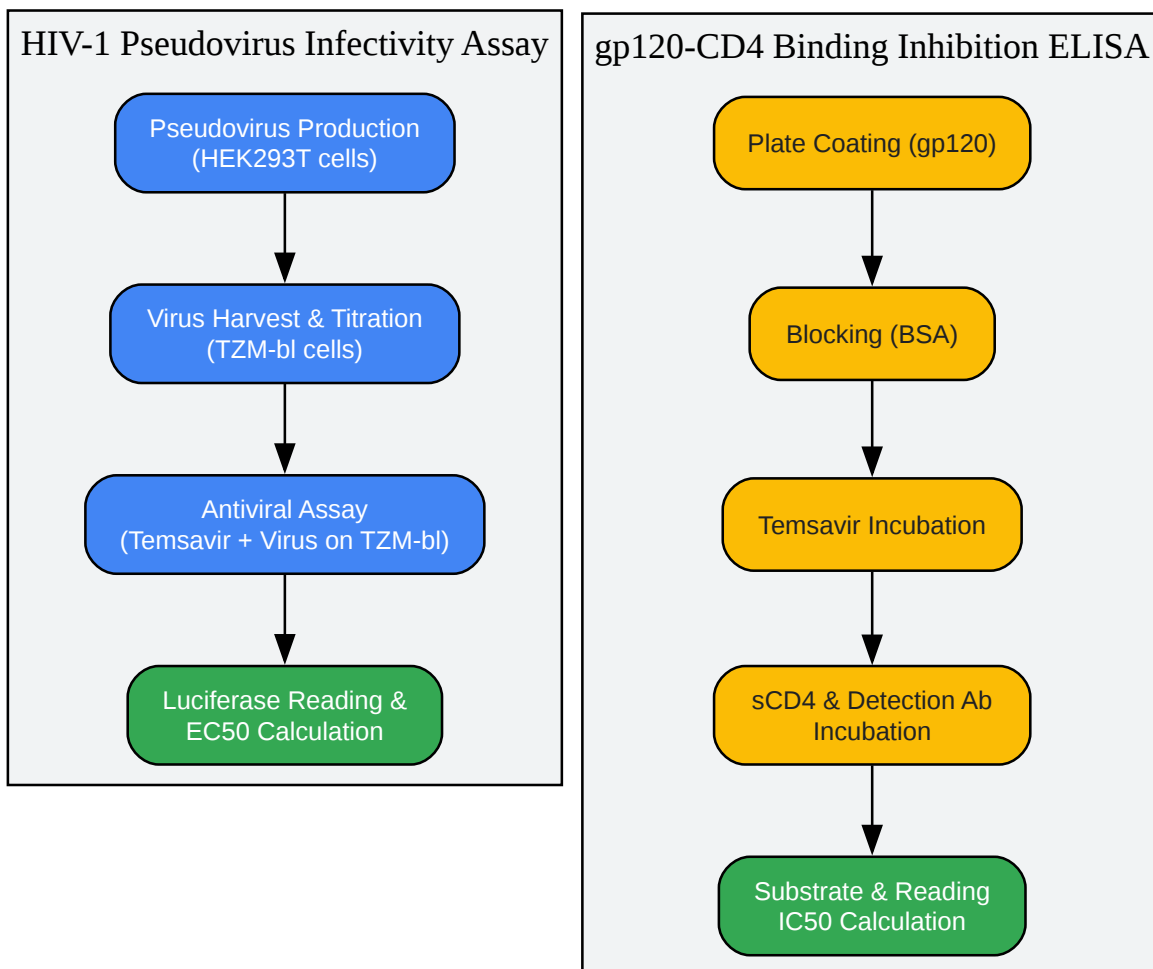
For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a pioneering, first-in-class HIV-1 attachment inhibitor. It is the active moiety of the prodrug **Fostemsavir** (BMS-663068), which is approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults.^{[1][2]} **Temsavir** exhibits a unique mechanism of action, targeting the HIV-1 envelope glycoprotein gp120 and preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle.^{[1][2]} This distinct mechanism makes it a valuable therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drug classes.^[1] These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral activity, cytotoxicity, and mechanism of action of **Temsavir**.

Mechanism of Action

Following oral administration of **Fostemsavir**, it is rapidly hydrolyzed by alkaline phosphatases to its active form, **Temsavir**.^[2] **Temsavir** directly binds to a highly conserved region within the gp120 subunit of the HIV-1 envelope protein, adjacent to the CD4 binding site.^{[2][3]} This binding event stabilizes the gp120 in a "closed" conformation, which prevents the necessary conformational changes required for its interaction with the CD4 receptor on host T-cells.^{[3][4]} By blocking this initial attachment, **Temsavir** effectively inhibits viral entry into the host cell.^[1] ^[2] This mechanism of action is distinct from other classes of antiretroviral drugs.^[5]



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